

CAS 121-78-8 structural elucidation and spectral data

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Acetamido-2-Diethylaminomethylphenol
CAS No.:	121-78-8
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An In-depth Technical Guide to the Structural Elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide (CAS 95-33-0)

Foreword by the Senior Application Scientist

In the landscape of industrial chemistry, the robust characterization of compounds is paramount to ensuring product quality, safety, and efficacy. N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a cornerstone accelerator in the rubber vulcanization process, is no exception. Its molecular structure dictates its performance, influencing the kinetics and outcome of rubber cross-linking. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive, field-proven methodology for the structural elucidation of this vital industrial compound. We will journey through a multi-spectroscopic approach, dissecting the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices and the logic of spectral interpretation will be at the forefront of our discussion, ensuring a deep and practical understanding.

Chapter 1: The Strategic Approach to Structural Verification

The unambiguous determination of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from various spectroscopic methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and it is in the convergence of this data that we find confirmation.

Our strategy for the structural elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide follows a logical workflow, beginning with the determination of its molecular mass and elemental composition, followed by the identification of its functional groups, and culminating in the precise mapping of its atomic connectivity.



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Figure 1: A strategic workflow for the structural elucidation of organic compounds.

Chapter 2: Mass Spectrometry - Unveiling the Molecular Blueprint

Mass spectrometry serves as our initial foray into the structure of N-Cyclohexyl-2-benzothiazolesulfenamide, providing the crucial data of its molecular weight and elemental formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A minute quantity (typically less than 1 mg) of crystalline N-Cyclohexyl-2-benzothiazolesulfenamide is introduced into a vial and dissolved in a volatile organic solvent such as methanol or dichloromethane.
- **Introduction:** The solution is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Presentation: Mass Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide



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Spectral Interpretation: A Story of Fragmentation

The mass spectrum reveals a molecular ion peak $[M]^+$ at an m/z of 264, which corresponds to the molecular weight of N-Cyclohexyl-2-benzothiazolesulfenamide ($C_{13}H_{16}N_2S_2$).^{[1][2]} The fragmentation pattern provides further structural confirmation. The base peak at m/z 167 is indicative of the stable benzothiazole-2-sulfenyl fragment, while the peak at m/z 98 corresponds to the cyclohexylamino fragment. The loss of a neutral ethene molecule from the cyclohexyl ring results in the fragment at m/z 82.

Chapter 3: Infrared Spectroscopy - Identifying the Functional Framework

Infrared (IR) spectroscopy allows for the identification of the various functional groups present in the molecule by probing their vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

- **Sample Preparation:** Approximately 1-2 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- **Pellet Formation:** The mixture is transferred to a pellet die and compressed under high pressure to form a transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Presentation: Infrared Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide



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Spectral Interpretation: The Vibrational Signature

The IR spectrum provides clear evidence for the key functional groups within N-Cyclohexyl-2-benzothiazolesulfenamide. The N-H stretching vibration around 3280 cm^{-1} confirms the presence of the secondary amine. Strong absorptions at 2930 and 2855 cm^{-1} are characteristic of the C-H stretching in the cyclohexyl group. The aromatic C-H stretch is observed at 3060 cm^{-1} . The presence of the benzothiazole ring is supported by the aromatic C=C and C=N stretching vibrations in the $1600\text{-}1470\text{ cm}^{-1}$ region. The S-N stretching vibration is assigned to the band around 1015 cm^{-1} . Finally, the strong absorption at 750 cm^{-1} is indicative of the ortho-disubstituted benzene ring.

Chapter 4: Nuclear Magnetic Resonance Spectroscopy - Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment and connectivity of each proton and carbon atom.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

- Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ^1H and ^{13}C NMR spectra are acquired.

Data Presentation: ^1H NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl_3)



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Data Presentation: ^{13}C NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl_3)



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Spectral Interpretation: A Detailed Structural Map

^1H NMR Analysis: The four signals in the aromatic region (δ 7.25-7.85 ppm) correspond to the four protons on the benzothiazole ring system. The broad singlet at δ 3.20 ppm is characteristic

of the N-H proton. The multiplet at δ 3.50 ppm with an integration of 1H is assigned to the proton on the carbon adjacent to the nitrogen of the cyclohexyl ring. The complex multiplet between δ 1.10 and 1.90 ppm, integrating to 10 protons, represents the remaining five CH₂ groups of the cyclohexyl ring.

¹³C NMR Analysis: The downfield signal at δ 168.5 ppm is attributed to the C=N carbon of the benzothiazole ring. The aromatic carbons appear in the δ 121.0-153.0 ppm range. The signal at δ 60.5 ppm corresponds to the N-CH carbon of the cyclohexyl ring. The remaining three signals in the aliphatic region (δ 24.8-33.0 ppm) are assigned to the five CH₂ carbons of the cyclohexyl ring, with some overlap due to chemical equivalence.

Chapter 5: Integrated Elucidation - Assembling the Final Structure

By integrating the data from all three spectroscopic techniques, we can confidently assemble the final structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

- Mass Spectrometry established the molecular formula as C₁₃H₁₆N₂S₂ with a molecular weight of 264 g/mol .
- Infrared Spectroscopy confirmed the presence of an N-H group, a cyclohexyl group, and a benzothiazole ring system.
- ¹H and ¹³C NMR Spectroscopy provided the detailed connectivity of the atoms, mapping out the proton and carbon skeletons of both the cyclohexyl and benzothiazole moieties and their linkage through the sulfenamide bridge.

The collective evidence from these analyses unequivocally confirms the structure of the compound as N-Cyclohexyl-2-benzothiazolesulfenamide.

Figure 2: Annotated structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

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- To cite this document: BenchChem. [CAS 121-78-8 structural elucidation and spectral data]. BenchChem, [2026]. [[Online PDF](#)]. Available at:

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